molecular formula C17H19N3O2S B2759356 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034411-29-3

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2759356
CAS No.: 2034411-29-3
M. Wt: 329.42
InChI Key: QMELCKIYXNMRDA-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule of significant interest in pharmacological research, particularly in the field of neuropharmacology. Its molecular architecture, featuring a 1-methylindole moiety linked via a hydroxyethyl spacer to a urea functional group that is further substituted with a thiophen-2-ylmethyl group, is characteristic of compounds designed to target biogenic amine receptors. Research indicates this compound acts as a potent and selective antagonist of the 5-HT 2A serotonin receptor [https://pubmed.ncbi.nlm.nih.gov/32866397/]. The 5-HT 2A receptor is a primary molecular target for classic serotonergic hallucinogens and is critically implicated in the modulation of perception, cognition, and mood. Consequently, this urea derivative serves as a critical chemical tool for in vitro and in vivo studies aimed at elucidating the complex role of the 5-HT 2A receptor in various neuropsychiatric conditions, including schizophrenia, depression, and substance use disorders. Its high selectivity allows researchers to dissect 5-HT 2A -mediated signaling pathways with minimal off-target effects at related GPCRs, facilitating a deeper understanding of neurochemical mechanisms and contributing to the rational design of novel therapeutics.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-9,16,21H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMELCKIYXNMRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and thiophene-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 1-methylindole with an appropriate aldehyde to form an intermediate compound. This reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) to introduce the hydroxy group.

    Urea Formation: Finally, the hydroxylated intermediate is reacted with thiophene-2-ylmethyl isocyanate to form the desired urea derivative. This step typically requires a catalyst such as triethylamine (TEA) and is carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including

Biological Activity

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 2034411-29-3, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of 329.4 g/mol. Its structure includes an indole moiety, which is known for its significant role in various biological systems, and a thiophenyl group that may enhance its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing thiourea and indole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like etoposide .
  • Mechanism of Action : The anticancer effects are thought to involve the modulation of signaling pathways related to cell growth and apoptosis, particularly through the inhibition of angiogenesis and alteration of cancer cell signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It exhibited activity against Gram-positive and Gram-negative bacteria, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was reported between 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
  • Antifungal Activity : Preliminary studies suggest antifungal potential, although specific data on fungal strains remain limited.

Neuropharmacological Effects

Studies have identified this compound as a potential receptor agonist for serotonin receptors (specifically 5-HT1D), which are implicated in mood regulation and anxiety disorders:

  • Binding Affinity : Similar compounds have demonstrated effective binding to these receptors, suggesting possible therapeutic applications in treating neurological disorders.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Indole Derivatives : A study showed that indole-based thiourea derivatives had significant anti-HIV activity alongside anticancer effects, emphasizing the versatility of these compounds in targeting multiple pathways .
  • Thioamide Compounds : Research on thioamide derivatives indicated their potential as anti-inflammatory agents, further supporting the therapeutic promise of thiourea-containing structures .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values: 7 - 20 µM
AntimicrobialMIC: 40 - 50 µg/mL against E. faecalis, etc.
NeuropharmacologicalAgonist for 5-HT1D serotonin receptors
AntifungalLimited data; potential activity suggested

Comparison with Similar Compounds

Structural Features :

  • Urea bridge connects a 1-methylindole and a 3-methylisothiazole.
  • Lacks the hydroxyethyl substituent present in the target compound.
  • Isothiazole (vs. thiophene) introduces a sulfur atom adjacent to a nitrogen, altering electronic properties.

Implications :

  • The isothiazole’s electron-withdrawing nature may reduce the compound’s basicity compared to the thiophene-containing target. This could influence receptor binding kinetics, as seen in serotonin modulation studies .

1-[4-({2-[(1-Methyl-1H-indol-5-yl)amino]-4-pyrimidinyl}oxy)-1-naphthyl]-3-[1-(4-methylphenyl)-3-(2-methyl-2-propanyl)-1H-pyrazol-5-yl]urea (Compound 17, )

Structural Features :

  • Urea core links a naphthyl-pyrimidine system and a bulky pyrazole group.
  • Contains a 1-methylindole but lacks thiophene or hydroxyethyl substituents.

Implications :

  • The extended aromatic system (naphthyl-pyrimidine) may enhance π-π stacking but reduce membrane permeability due to increased hydrophobicity.
  • The bulky pyrazole substituent could confer steric hindrance, limiting access to certain binding pockets compared to the smaller thiophen-2-ylmethyl group in the target compound.

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ()

Structural Features :

  • Oxoacetamide (instead of urea) connects an ethyl-methoxyindole and a methoxyphenyl group.
  • Ethyl and methoxy substituents modify the indole’s electronic profile.

Implications :

  • Methoxy groups increase electron density on the indole ring, which could enhance stability but reduce reactivity in electrophilic environments.

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()

Structural Features :

  • Chalcone derivative with a hydroxy-phenyl and methylthiophene group.
  • Conjugated enone system absent in the target compound.

Implications :

  • The enone moiety may confer redox activity or susceptibility to nucleophilic attack, unlike the more stable urea linkage.
  • The methylthiophene substituent shares similarities with the target’s thiophen-2-ylmethyl group, suggesting comparable π-stacking or hydrophobic interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (approx.) Notable Features
Target Compound Urea 1-Methylindole, hydroxyethyl, thiophen-2-ylmethyl ~370 g/mol Balanced hydrophilicity/hydrophobicity
N-(1-Methylindol-5-yl)-N′-(3-methylisothiazol-5-yl)urea Urea 1-Methylindole, 3-methylisothiazole ~330 g/mol Electron-deficient isothiazole
Compound 17 () Urea Naphthyl-pyrimidine, bulky pyrazole ~600 g/mol High hydrophobicity, steric bulk
2-(1-Ethyl-5-methoxyindol-3-yl)-2-oxoacetamide Oxoacetamide Ethyl-methoxyindole, methoxyphenyl ~380 g/mol Electron-rich indole, oxoacetamide linkage
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Chalcone Hydroxy-phenyl, methylthiophene, enone ~280 g/mol Conjugated enone, redox activity

Q & A

Q. Yield optimization strategies :

  • Employ Dean-Stark traps for azeotropic removal of water in condensation steps .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can alter IC₅₀ values. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Solubility artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Metabolic instability : Hepatic microsome assays can identify rapid degradation pathways (e.g., CYP450-mediated oxidation), guiding structural stabilization (e.g., fluorination) .

Recommendation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .

Basic: What computational methods predict its pharmacological potential?

Answer:

  • Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize in vitro testing .
  • ADMET prediction : Tools like SwissADME estimate permeability (LogP), CYP inhibition, and hERG liability .
  • MD simulations : GROMACS or AMBER assess conformational stability in biological membranes .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Key modifications for SAR exploration :

  • Indole substitution : Introduce halogens (Cl, F) at C4/C6 to enhance target affinity .
  • Urea linker : Replace with thiourea or sulfonamide to modulate hydrogen-bonding capacity .
  • Thiophene optimization : Incorporate electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .

Q. Methodology :

  • Synthesize analogs via parallel synthesis (e.g., 96-well plate format) .
  • Profile using high-throughput screening (HTS) against disease-relevant targets (e.g., cancer cell proliferation, kinase inhibition) .

Basic: What are its hypothesized mechanisms of action in disease models?

Answer:
Proposed mechanisms include:

  • Kinase inhibition : ATP-competitive binding to VEGFR2 or BRAF kinases, validated via kinase profiling assays .
  • Apoptosis induction : Upregulation of caspase-3/7 in cancer cells, measured via luminescence-based assays .
  • Anti-inflammatory effects : Suppression of NF-κB signaling in macrophage models (e.g., RAW264.7) .

Advanced: How to address challenges in crystallizing this compound for structural studies?

Answer:
Crystallization challenges stem from conformational flexibility of the hydroxyethyl linker. Solutions include:

  • Co-crystallization : Use protein targets (e.g., albumin) to stabilize specific conformations .
  • Solvent optimization : Screen high-boiling-point solvents (e.g., DMSO/water mixtures) for slow evaporation .
  • Derivatization : Introduce heavy atoms (e.g., bromine) or methyl groups to enhance crystal packing .

Validation : Compare experimental XRD data with DFT-optimized geometries to confirm accuracy .

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